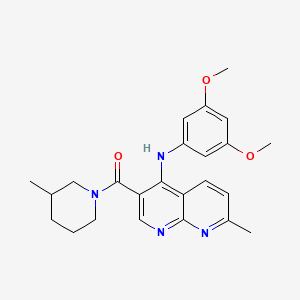
(4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality (4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thermally Stable Polyamides
A new naphthalene-ring containing diamine was synthesized and used to prepare a series of novel polyamides that demonstrated good solubility in amide-type solvents and exhibited inherent viscosities. These polyamides showed glass transition temperatures between 131–187°C and were stable up to 190°C, with a 10% weight loss temperature ranging from 350–418°C in the air atmosphere, indicating their potential application in the creation of thermally stable polymeric materials (Mehdipour-Ataei, Sarrafi, & Hatami, 2005).
Crystal Structure and Molecular Interactions
The crystal structure of a naphthalene derivative was analyzed, revealing intermolecular hydrogen bonds and π-π stacking interactions. These findings are critical for understanding the molecular interactions and designing compounds with desired properties for material science and pharmaceutical applications (Nishijima et al., 2010).
Synthesis and Characterization of Bromophenol Derivatives
Research on the synthesis and characterization of bromophenol derivatives from dimethoxyphenyl methanone compounds has led to insights into selective O-demethylation during bromination. These findings contribute to the understanding of chemical reactions and compound synthesis, which can be applied in developing novel chemical entities (Çetinkaya et al., 2011).
Anticancer Activity
Naphthalene derivatives have been discovered as potent inducers of apoptosis, demonstrating significant potential in cancer treatment. These compounds can arrest cancer cells in specific phases and inhibit critical cellular functions, making them valuable for pharmacological research and therapy development (Jiang et al., 2008).
Novel Pyrazole Derivatives
Research into pyrazole derivatives with naphthalene moieties has shown promise in antimicrobial and anticancer applications. These compounds have demonstrated higher activity than reference drugs in some cases, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Photophysical and Electroluminescent Properties
A study on phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands highlighted their potential in organic light-emitting diodes (OLEDs). These findings contribute to the development of efficient red-emitting materials for OLED applications (Kang et al., 2011).
Eigenschaften
IUPAC Name |
[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-15-6-5-9-28(14-15)24(29)21-13-25-23-20(8-7-16(2)26-23)22(21)27-17-10-18(30-3)12-19(11-17)31-4/h7-8,10-13,15H,5-6,9,14H2,1-4H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHXZWDVUSFURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC(=C4)OC)OC)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carbonyl}-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2693510.png)
![4-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2693511.png)
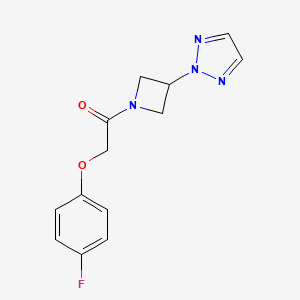
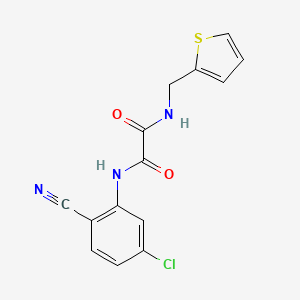
![3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B2693516.png)
![tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate](/img/structure/B2693518.png)
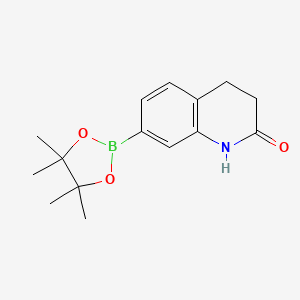
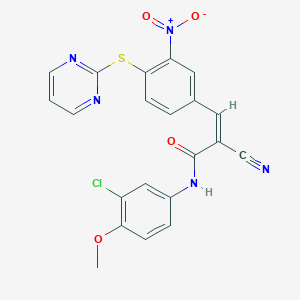


![Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate](/img/structure/B2693528.png)


![3-Methylbutyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2693532.png)